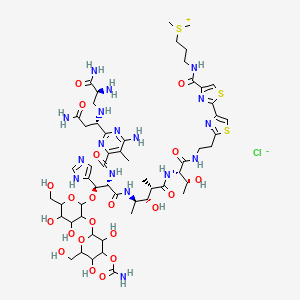

![molecular formula C12H17NO2 B1345293 [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine CAS No. 864266-61-5](/img/structure/B1345293.png)

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

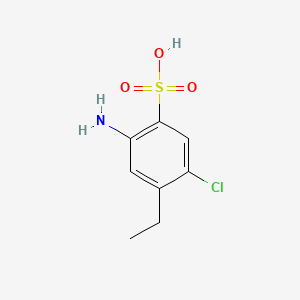

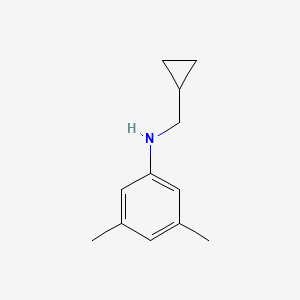

4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, also known as 4-THPO, is a synthetic compound derived from the amino acid tryptophan. It is a prodrug of the neurotransmitter serotonin, which is involved in the regulation of mental health and mood. 4-THPO has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of serotonin, as well as its mechanism of action.

Scientific Research Applications

Process Development for CCR5 Antagonist Intermediate

Hashimoto et al. (2002) developed an efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. This process achieved a 78% isolated yield using commercially available reagents, highlighting a significant advancement in the synthesis of components for HIV infection treatments Hashimoto et al., 2002.

Novel Diamides Synthesis

Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydropyran-4-yl]methylamine. Their work demonstrates the versatility of tetrahydropyran derivatives in synthesizing compounds potentially useful in medicinal chemistry Agekyan & Mkryan, 2015.

Synthesis of Bioactive Heterocycles

Majumdar and Bhattacharyya (2001) explored the thermal amino-Claisen rearrangement of certain coumarins to produce heterocyclic compounds, showcasing the utility of tetrahydropyran derivatives in creating bioactive molecules, potentially for pharmaceutical applications Majumdar & Bhattacharyya, 2001.

Facile Synthesis of Thiopyrimidines

Mistry et al. (2013) developed a succinct method for synthesizing innovative thiopyrimidines, demonstrating the role of tetrahydropyran derivatives in streamlining the production of compounds with antimicrobial and antitubercular properties Mistry et al., 2013.

Diastereo- and Enantioselective Synthesis

Pasha and Tanaka (2021) reported on the diastereo- and enantioselective oxa-hetero-Diels-Alder reactions of enones with aryl trifluoromethyl ketones, leading to the synthesis of trifluoromethyl-substituted tetrahydropyranones. This highlights the potential of tetrahydropyran derivatives in creating stereochemically complex molecules with improved biofunctionalities Pasha & Tanaka, 2021.

Safety and Hazards

“[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is harmful if swallowed and can cause serious eye damage and severe skin burns . It may also cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

[4-(oxan-4-yloxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNQGXQLNABWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640240 |

Source

|

| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864266-61-5 |

Source

|

| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864266-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)